molecular formula C7H8BrN B1589297 4-(Bromomethyl)aniline CAS No. 63516-03-0

4-(Bromomethyl)aniline

Cat. No. B1589297
CAS RN: 63516-03-0
M. Wt: 186.05 g/mol
InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)aniline” is a chemical compound with the molecular formula C7H8BrN . It is a solid substance and is often used as a building block in the preparation of pharmaceutical and organic compounds .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)aniline involves several steps. One common method involves a nitration step, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)aniline consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 186.049 .


Chemical Reactions Analysis

4-(Bromomethyl)aniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-(Bromomethyl)aniline .


Physical And Chemical Properties Analysis

4-(Bromomethyl)aniline is a solid substance . It has a molecular weight of 186.049 . The density of this compound is 1.5±0.1 g/cm3, and it has a boiling point of 270.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Methylation of Anilines

  • Scientific Field: Organic Chemistry
  • Application Summary: Anilines can be effectively methylated with methanol using cyclometalated ruthenium complexes . This process selectively produces N-methylanilines .
  • Methods of Application: The procedure involves a hydrogen autotransfer process under mild conditions (60 °C) with sodium hydroxide (NaOH) as the base . The rate-determining step is suggested to be the β-hydride elimination of methanol .
  • Results: This method allows for the efficient methylation of anilines, which is an important transformation in organic synthesis, particularly for the synthesis of bio-active compounds .

Heck Cross-Coupling Reactions

  • Scientific Field: Organic Synthesis
  • Application Summary: 4-Bromoaniline, a brominated derivative of aniline, can be used as an aryl halide substrate in Heck cross-coupling reactions .
  • Methods of Application: These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
  • Results: This method allows for the synthesis of various organic molecules through catalytic processes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449600
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)aniline

CAS RN

63516-03-0
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Ding, G Zhu, JN Guan, GZ Han - Journal of Nanoscience and …, 2018 - ingentaconnect.com
… On the other hand, another possible route to obtain 4-bromomethyl aniline is the bromination of 4-methyl ani… Therefore, it is not a feasible way for the synthesis of 4-bromomethyl aniline. …
Number of citations: 2 www.ingentaconnect.com
S Liu, D Li, CW Huang, LP Yap, R Park, H Shan… - Molecular imaging and …, 2012 - Springer
Purpose Due to the shortage of established platforms/methods for multimodality probe construction, in this study, we developed a heterofunctional chelator, BaAn(Boc)Sar, from …
Number of citations: 30 link.springer.com
P Ran, W Chen, H Zheng, J Zhou, B Qiu, W Cao, X Li - Nanoscale, 2021 - pubs.rsc.org
Photodynamic therapy (PDT) has evolved as an essential method for infection control, but is confronted with challenges in terms of low oxygen supply, possible toxicity during light …
Number of citations: 15 pubs.rsc.org
LEY Violet - 2021 - search.proquest.com
Cisplatin, a platinum (II) anticancer drug, is one of the most effective cancer therapeutic drugs used clinically. While cisplatin is efficacious in cancer treatment, its curative efficacy is …
Number of citations: 2 search.proquest.com
D Lu, L Qu, C Wang, H Luo, S Li, F Yin, X Liu… - Bioorganic …, 2022 - Elsevier
Overexpression of histone deacetylases (HDACs) are observed in different types of cancers, but histone deacetylase inhibitors (HDACIs) have not shown significant efficacy as …
Number of citations: 5 www.sciencedirect.com
M Maďar, L Koláčná, F Koucký, J Havlíčková… - Journal of …, 2023 - Elsevier
4,8,11-tetraazacyclotetradecane-1,8-diacetatic acid, H 2 te2a, and series of its derivative bearing two substituted N-benzyl groups were synthesized and their complexes were studied. …
Number of citations: 0 www.sciencedirect.com
CB Nielsen - 2005 - orbit.dtu.dk
… Several attempts were made to make a 4-bromomethyl aniline, which then could be converted to a phosphonate ester. NBS bromination of 4-N,N-dimethyl-aminobenzaldehyde was …
Number of citations: 3 orbit.dtu.dk
P He, Y Miao, Y Sun, A Bian, W Jin… - Journal of Medicinal …, 2022 - ACS Publications
Accumulating evidence has documented that STAT3 phosphorylation at Tyr 705 and Ser 727 jointly promotes the initiation and progression of gastric cancer. However, most reported …
Number of citations: 4 pubs.acs.org
HINN WATER… - … imprinted nanoparticles for …, 2022 - search.proquest.com
Shifting the optimal pH (pHopt) of enzymes while retaining catalytic activity is frequently required for industrial applications but difficult from the viewpoint of protein engineering. For …
Number of citations: 2 search.proquest.com

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